molecular formula C16H14FN5OS B12142816 N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12142816
M. Wt: 343.4 g/mol
InChI Key: WVOAXXMZILAYOI-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole derivatives functionalized with sulfanyl-acetamide moieties. Its structure features a 4-fluorophenyl group attached to the acetamide nitrogen and a pyridin-2-yl substituent on the triazole ring (Figure 1). The methyl group at the 4-position of the triazole ring may improve metabolic stability compared to bulkier substituents .

Properties

Molecular Formula

C16H14FN5OS

Molecular Weight

343.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H14FN5OS/c1-22-15(13-4-2-3-9-18-13)20-21-16(22)24-10-14(23)19-12-7-5-11(17)6-8-12/h2-9H,10H2,1H3,(H,19,23)

InChI Key

WVOAXXMZILAYOI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

ReagentConditionsProductYieldSource
Hydrogen peroxideEthanol, 25°C, 6 hoursSulfoxide derivative72%
Potassium permanganateAcetic acid, 50°C, 3 hoursSulfone derivative68%

Key Findings :

  • Oxidation with H₂O₂ in ethanol produces sulfoxides selectively.

  • Stronger oxidizing agents like KMnO₄ in acidic media yield sulfones.

Reduction Reactions

The triazole ring and acetamide moiety participate in reductions under controlled conditions.

ReagentConditionsProductYieldSource
Sodium borohydrideMethanol, 0°C, 2 hoursPartially reduced triazole intermediate55%
Lithium aluminum hydrideTetrahydrofuran, reflux, 4 hoursDeoxygenated acetamide derivative60%

Key Findings :

  • NaBH₄ selectively reduces the triazole ring without affecting the pyridinyl group.

  • LiAlH₄ deoxygenates the acetamide to form a thioether .

Substitution Reactions

The triazole and pyridine rings undergo nucleophilic/electrophilic substitutions.

Alkylation

ReagentConditionsProductYieldSource
2-Bromo-1-phenylethanoneDMF, Cs₂CO₃, 24 hoursS-alkylated triazole derivative61%

Acylation

ReagentConditionsProductYieldSource
Acetyl chlorideDichloromethane, 25°C, 12 hoursN-acetylated pyridine derivative78%

Key Findings :

  • S-alkylation at the sulfanyl group proceeds efficiently in polar aprotic solvents .

  • Acylation occurs at the pyridine nitrogen under mild conditions.

Cyclization Reactions

The compound forms fused heterocycles under catalytic conditions.

ReagentConditionsProductYieldSource
Cu(I)-catalystDMSO, 120°C, 8 hoursTriazolo-pyridine fused ring65%

Mechanism : Intramolecular cyclization via C–N bond formation, facilitated by copper catalysis.

Biological Interaction Studies

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

  • Enzyme inhibition : Binds to fungal lanosterol 14α-demethylase via triazole coordination .

  • DNA intercalation : Pyridine and fluorophenyl groups facilitate π-stacking with DNA bases .

Scientific Research Applications

Antifungal Applications

Research indicates that compounds containing triazole moieties exhibit significant antifungal properties. A study focusing on related triazole derivatives demonstrated their efficacy against various Candida strains, highlighting the potential of triazole-containing compounds like N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in treating candidiasis and other fungal infections. The Minimum Inhibitory Concentration (MIC) values of these compounds were often lower than those of traditional antifungals like fluconazole, indicating enhanced potency against resistant strains .

Anticancer Activity

The compound's structure suggests potential anticancer activity. Triazoles are known to interfere with cell proliferation and induce apoptosis in cancer cells. A recent study evaluated the anticancer effects of similar triazole derivatives against various cancer cell lines, reporting significant growth inhibition rates. For instance, derivatives showed percent growth inhibitions exceeding 75% against several cancer types . The presence of the fluorophenyl group may enhance the compound's lipophilicity, improving cellular uptake and bioavailability.

Case Studies

  • Antifungal Efficacy : In a controlled study on antifungal agents, several triazole derivatives were tested against clinical isolates of Candida species. Compounds similar to this compound demonstrated MIC values as low as 10 µg/mL against resistant strains .
  • Anticancer Research : Another investigation focused on the anticancer properties of a series of triazole derivatives revealed that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines with IC50 values ranging from 20 to 50 µM .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of 1,2,4-triazole sulfanyl-acetamides. Key structural variations among analogs include substituents on the phenyl ring, pyridine/heterocycle positions, and modifications to the acetamide backbone. These differences influence physicochemical properties, synthetic accessibility, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Phenyl Substituent Triazole Substituent (Position 5) Key Properties/Activity Reference(s)
N-(4-Fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Fluoro Pyridin-2-yl Enhanced electronegativity; potential insect Orco modulation (inferred from analogs)
VUAA-1 (N-(4-Ethylphenyl)-2-[(4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-Ethyl Pyridin-3-yl Potent Orco agonist in insects; ethyl groups enhance lipophilicity
OLC-12 (N-(4-Isopropylphenyl)-2-[(4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-Isopropyl Pyridin-4-yl Orco agonist with increased steric bulk; reduced solubility vs. VUAA-1
GPR-17 Modulator (2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide) 4-Isopropyl Trifluoromethoxy-phenyl Targets GPR-17 receptor; trifluoromethoxy enhances metabolic resistance
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-Chloro-4-fluoro Pyridin-2-yl Dual halogenation increases receptor selectivity; higher melting point (174–176°C)
ZE-4c (N-[{(2-Phenyl)methylidene]-2-(4-fluorophenyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide) 4-Fluorophenyl Pyridin-2-yl Acetohydrazide backbone; anti-inflammatory activity (IC₅₀ = 12 µM)

Key Observations :

Substituent Effects on Activity :

  • Phenyl Ring : Fluorine at the 4-position (target compound) increases electronegativity and may improve target binding compared to ethyl (VUAA-1) or isopropyl (OLC-12) groups .
  • Pyridine Position : Pyridin-2-yl (target compound) vs. pyridin-3-yl (VUAA-1) alters π-π interactions and hydrogen bonding, impacting receptor specificity .
  • Triazole Substituents : Methyl at the 4-position (target compound) provides steric stability, whereas ethyl or allyl groups (e.g., compounds 6a–6c in ) increase flexibility but reduce melting points .

Fluorine substituents generally enhance metabolic stability and bioavailability compared to non-halogenated analogs .

Biological Activity: Orco Agonism/Antagonism: The target compound’s structure aligns with Orco modulators like VUAA-1 and OLC-12, but its fluorine substituent may shift activity toward antagonism (cf. OLC-15 in ) . Anti-Exudative Potential: Pyridin-2-yl derivatives (e.g., ZE-4c) show anti-inflammatory activity, suggesting similar applications for the target compound .

Biological Activity

N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Chemical Structure

The compound's IUPAC name reflects its complex structure, which includes:

  • A fluorophenyl moiety
  • A triazole ring linked to a pyridinyl group
  • A sulfanyl group connected to an acetamide

The molecular formula is C16H14FN5OSC_{16}H_{14}FN_5OS, and its structure can be represented as follows:

ComponentStructure Description
FluorophenylA phenyl ring substituted with fluorine
PyridinylA pyridine ring attached to the triazole
TriazoleA five-membered ring containing three nitrogen atoms
SulfanylA sulfur atom linked to the triazole
AcetamideAn amide functional group linked to the triazole

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with a triazole nucleus possess significant antimicrobial properties. For instance:

  • Antibacterial Effects : The compound has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics like ceftriaxone .

Antifungal Activity

Triazoles are well-known for their antifungal properties. Research indicates that this compound may inhibit fungal growth effectively:

  • In vitro tests have shown it to be active against fungi such as Candida albicans and Aspergillus niger, with activity levels higher than traditional antifungal agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within microbial cells. The triazole moiety is particularly effective in inhibiting enzyme pathways critical for microbial survival.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of triazole compounds, including this compound. Key findings from these studies include:

  • Synthesis Pathways : The synthesis typically involves multi-step reactions starting from hydrazine derivatives and involves nucleophilic substitutions to introduce the desired functional groups .
  • Biological Evaluation : In one study, derivatives of 1,2,4-triazoles were evaluated for their antimicrobial activity against various pathogens. The results indicated that modifications in the substituent groups significantly influenced their potency .
  • Comparative Analysis : A comparative study highlighted that compounds with similar structures but different substituents showed varied activities against both bacterial and fungal strains, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Antimicrobial Activity Data

Compound NameBacterial StrainMIC (μg/mL)
N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-triazol]}Staphylococcus aureus3.125
N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-triazol]}Escherichia coli6.25
N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-triazol]}Candida albicans0.125

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves alkylation of triazole-3-thiol precursors with α-chloroacetamide derivatives under basic conditions. For example:

React 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with N-(4-fluorophenyl)-2-chloroacetamide in the presence of KOH in ethanol or DMF.

Stir the mixture at 60–80°C for 6–12 hours.

Purify the product via recrystallization (e.g., ethanol/water) or column chromatography.
Key validation includes melting point analysis, TLC, and spectroscopic characterization .

Basic Structural Characterization

Q. Which spectroscopic methods confirm the compound’s structure?

  • 1H/13C NMR : Assign protons (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm, pyridinyl protons at δ 8.2–8.9 ppm) and carbons (e.g., acetamide carbonyl at ~168 ppm).
  • IR Spectroscopy : Confirm C=O (1660–1680 cm⁻¹), S-H (2550–2600 cm⁻¹, if present), and triazole C=N (1600–1650 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ via ESI-MS) and fragmentation patterns.
  • Elemental Analysis : Ensure purity (C, H, N, S within ±0.4% of theoretical values) .

Advanced Synthesis

Q. How to address regioselectivity challenges during alkylation?

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiol group.
  • Temperature Control : Lower temperatures (40–50°C) reduce side reactions.
  • Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency.
  • Monitoring : Use HPLC or TLC (mobile phase: ethyl acetate/hexane) to track progress .

Structure-Activity Relationship (SAR)

Q. Which structural modifications enhance anti-exudative activity?

  • Fluorophenyl Group : Electron-withdrawing substituents (e.g., 4-F) increase hydrophobicity and membrane permeability.
  • Pyridinyl Substituent : Enhances π-π stacking with biological targets (e.g., COX-2).
  • Methyl Group at Triazole 4-Position : Improves metabolic stability by steric hindrance.
    SAR studies on analogous compounds show that these modifications reduce edema by 40–60% in rat models .

Data Contradictions

Q. How to resolve discrepancies in biological activity data?

  • Assay Standardization : Ensure consistent dosing (e.g., 10–50 mg/kg) and animal models (e.g., formalin-induced edema in Wistar rats).
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means.
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water) to rule out impurities (>95% purity required).
    Contradictions in activity may arise from variations in substituent positions or assay protocols .

Crystallography

Q. How to refine crystal structures using SHELXL?

  • Data Collection : Use high-resolution (<1.0 Å) X-ray data.
  • Restraints : Apply DFIX and SADI commands for disordered moieties (e.g., flexible pyridinyl groups).
  • Validation : Check R1 (<5%), wR2 (<10%), and electron density maps (e.g., Fo-Fc maps in Olex2).
  • Twinning : Use TWIN commands for non-merohedral twinning .

Biological Testing

Q. Which in vivo models evaluate anti-exudative activity?

  • Formalin-Induced Edema : Inject 1% formalin into rat paw; measure volume displacement at 0, 1, and 3 hours.
  • Histopathology : Assess neutrophil infiltration and tissue damage via H&E staining.
  • Positive Controls : Compare with indomethacin (10 mg/kg) for COX inhibition .

Computational Methods

Q. How to design molecular docking studies for target prediction?

  • Ligand Preparation : Assign protonation states (e.g., triazole N-H at pH 7.4) using OpenBabel.
  • Receptor Selection : Use PDB structures (e.g., COX-2, 5KIR) with active-site water molecules removed.
  • Docking Protocol : Run AutoDock Vina with exhaustiveness=20; analyze top-scoring poses for hydrogen bonds (e.g., acetamide C=O with Arg120) .

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